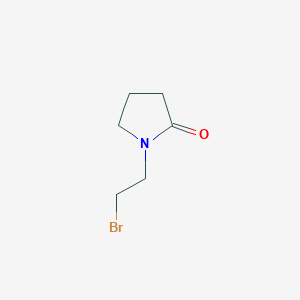

1-(2-Bromoethyl)pyrrolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO/c7-3-5-8-4-1-2-6(8)9/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAQGSLQZNUFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556059 | |

| Record name | 1-(2-Bromoethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117018-99-2 | |

| Record name | 1-(2-Bromoethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(2-Bromoethyl)pyrrolidin-2-one from γ-Butyrolactone: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-(2-Bromoethyl)pyrrolidin-2-one, a valuable intermediate in pharmaceutical and chemical research, starting from the readily available precursor, γ-butyrolactone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details plausible synthetic routes, experimental protocols, and relevant quantitative data.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its structure combines a lactam ring, characteristic of many pharmaceuticals, with a reactive bromoethyl group, allowing for further molecular elaboration. The synthesis from γ-butyrolactone, a common and relatively inexpensive solvent and chemical intermediate, presents an economically viable approach. This guide outlines two primary synthetic pathways from γ-butyrolactone to the target compound.

Synthetic Pathways

Two logical and experimentally viable pathways for the synthesis of this compound from γ-butyrolactone are presented.

Pathway A involves a three-step process:

-

Synthesis of 2-pyrrolidinone from γ-butyrolactone.

-

Synthesis of N-(2-hydroxyethyl)-2-pyrrolidone.

-

Bromination of N-(2-hydroxyethyl)-2-pyrrolidone to yield the final product.

Pathway B is a two-step synthesis:

-

Synthesis of 2-pyrrolidinone from γ-butyrolactone.

-

N-alkylation of 2-pyrrolidinone with 1,2-dibromoethane.

The following diagram illustrates the overall synthetic logic.

"1-(2-Bromoethyl)pyrrolidin-2-one" chemical properties and structure

An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in synthetic chemistry and drug discovery. It details the chemical structure, physicochemical properties, and safety information for this compound. This guide also presents a plausible synthetic route and discusses the potential biological significance of the pyrrolidin-2-one scaffold and the reactive bromoethyl moiety. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Chemical Structure and Identifiers

This compound is a derivative of 2-pyrrolidinone, which is a five-membered lactam. The structure features a bromoethyl group attached to the nitrogen atom of the pyrrolidinone ring. This bifunctional nature—a stable lactam core and a reactive alkyl halide—makes it a valuable intermediate in organic synthesis.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1] |

| CAS Number | 117018-99-2[1][2][3] |

| Molecular Formula | C₆H₁₀BrNO[2] |

| Molecular Weight | 192.05 g/mol [2] |

| SMILES String | BrCCN1CCCC1=O |

| InChI | 1S/C6H10BrNO/c7-3-5-8-4-1-2-6(8)9/h1-5H2[1] |

| InChI Key | BVAQGSLQZNUFHQ-UHFFFAOYSA-N[1] |

| MDL Number | MFCD09804536[1][2] |

Physicochemical Properties

There are conflicting reports from suppliers regarding the physical state of this compound at room temperature, with some listing it as a solid and others as a liquid. The majority of recent supplier data suggests it is a liquid.[1][2] The data presented below, such as boiling point and density, are predicted values.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Colorless Liquid / Solid | [1][2] |

| Purity | ≥95% | [1] |

| Boiling Point | 91 - 92 °C at 0.8 Torr (Predicted) | [2] |

| Density | 1.511 ± 0.06 g/cm³ at 20°C (Predicted) | [2] |

| Refractive Index | 1.53 | [2] |

| Storage Conditions | 2 to 8 °C, under inert atmosphere |[1][2] |

Spectroscopic Data Analysis

Specific experimental spectra for this compound are not widely available in public databases. The following tables provide predicted assignments based on the analysis of its chemical structure and comparison with related compounds like 2-pyrrolidinone and N-ethyl-2-pyrrolidone.[4][5]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show four distinct signals corresponding to the four methylene groups. The protons on the bromoethyl chain will be downfield due to the electronegativity of the adjacent nitrogen and bromine atoms.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Protons (Position) | Predicted δ (ppm) | Multiplicity | Integration | Coupling |

|---|---|---|---|---|

| -N-CH₂ -CH₂Br | ~3.6 - 3.8 | Triplet (t) | 2H | ³J ≈ 6-7 Hz |

| -N-CH₂-CH₂ Br | ~3.4 - 3.6 | Triplet (t) | 2H | ³J ≈ 6-7 Hz |

| -N-CH₂ -CH₂- (Ring, C5) | ~3.3 - 3.5 | Triplet (t) | 2H | ³J ≈ 7 Hz |

| -CO-CH₂ -CH₂- (Ring, C3) | ~2.4 - 2.6 | Triplet (t) | 2H | ³J ≈ 7-8 Hz |

| -CH₂-CH₂ -CH₂- (Ring, C4) | ~2.0 - 2.2 | Quintet (p) | 2H | ³J ≈ 7-8 Hz |

¹³C NMR Spectroscopy (Predicted)

The carbon spectrum is expected to show five signals, one for the carbonyl carbon and four for the methylene carbons.

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon (Position) | Predicted δ (ppm) |

|---|---|

| C =O (Ring, C2) | ~175 |

| -N-C H₂- (Ring, C5) | ~48 |

| -N-C H₂-CH₂Br | ~45 |

| -CO-C H₂- (Ring, C3) | ~31 |

| -N-CH₂-C H₂Br | ~29 |

| -CH₂-C H₂-CH₂- (Ring, C4) | ~18 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band from the amide carbonyl group.

Table 5: Key IR Absorption Bands

| Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Amide C=O stretch | 1670 - 1700 | Strong |

| C-H stretch (sp³) | 2850 - 3000 | Medium |

| C-N stretch | 1250 - 1350 | Medium |

| C-Br stretch | 500 - 600 | Medium-Strong |

Experimental Protocols: Synthesis and Reactivity

Proposed Synthesis: N-Alkylation of 2-Pyrrolidinone

A common and effective method for the synthesis of N-substituted pyrrolidinones is the direct alkylation of the 2-pyrrolidinone anion. The following is a generalized protocol based on standard organic chemistry procedures for N-alkylation of lactams.[6]

Materials:

-

2-Pyrrolidinone

-

1,2-Dibromoethane (used in excess)

-

Strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK))

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Quenching solution (e.g., saturated aqueous Ammonium Chloride (NH₄Cl))

-

Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

-

Drying agent (e.g., anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄))

Protocol:

-

Anion Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous solvent and the strong base. Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-pyrrolidinone in the anhydrous solvent to the flask. Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the pyrrolidinone anion.

-

Alkylation: Add 1,2-dibromoethane (typically 2-3 equivalents) dropwise to the reaction mixture. Using an excess of the dihalide minimizes the formation of the dimerized by-product.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Caption: Proposed synthetic workflow for this compound.

Biological and Pharmacological Context

While no specific biological activities have been reported for this compound itself, its core structure is of significant interest in medicinal chemistry.

-

The Pyrrolidin-2-one Scaffold: The pyrrolidin-2-one ring is a privileged scaffold found in numerous biologically active compounds and FDA-approved drugs.[7][8] Derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[9][10] This scaffold provides a rigid, three-dimensional structure that can be strategically functionalized to interact with biological targets.[7]

-

The Bromoethyl Group as a Reactive Moiety: The bromoethyl group is a potent electrophile and an alkylating agent. In a biological context, this functional group can react with nucleophilic residues on macromolecules such as proteins (e.g., cysteine, histidine) or DNA. This reactivity suggests that this compound could act as an irreversible covalent inhibitor or a probe for identifying binding sites in target proteins. This mechanism is a key strategy in the design of targeted covalent drugs.

Caption: Potential mechanism of action via covalent modification of a target.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 6: Safety and Hazard Information

| Category | Information | Source(s) |

|---|---|---|

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [1][2] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P337+P313, P405, P501 |[1][2] |

References

- 1. This compound | 117018-99-2 [sigmaaldrich.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. This compound | 117018-99-2 [chemicalbook.com]

- 4. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-ethyl-2-pyrrolidone | C6H11NO | CID 17595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic Data of 1-(2-Bromoethyl)pyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 1-(2-Bromoethyl)pyrrolidin-2-one, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from the analysis of its chemical structure and comparison with analogous compounds. It also outlines the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The spectroscopic characteristics of this compound are predicted based on its molecular structure, which features a γ-lactam ring, an ethyl bridge, and a terminal bromine atom.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 - 3.8 | Triplet | 2H | -N-CH₂ -CH₂Br |

| ~3.4 - 3.6 | Triplet | 2H | -N-CH₂-CH₂ Br |

| ~2.4 - 2.6 | Triplet | 2H | -CO-CH₂ -CH₂- |

| ~2.0 - 2.2 | Quintet | 2H | -CO-CH₂-CH₂ - |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon NMR spectrum is predicted to display six signals, one for each unique carbon atom in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Lactam) |

| ~48 | -N-C H₂-CH₂- (in ring) |

| ~45 | -N-C H₂-CH₂Br |

| ~30 | -CO-C H₂-CH₂- |

| ~28 | -N-CH₂-C H₂Br |

| ~18 | -CO-CH₂-C H₂- |

Predicted IR Spectroscopy Data

The infrared spectrum will be dominated by the characteristic absorption of the carbonyl group in the five-membered lactam ring.

| Frequency (cm⁻¹) | Functional Group |

| ~1680 - 1700 | C=O (Amide, γ-lactam) |

| ~2850 - 2960 | C-H (Aliphatic) |

| ~1250 - 1350 | C-N |

| ~550 - 650 | C-Br |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for bromine-containing fragments ([M] and [M+2]) with roughly equal intensity are anticipated.

| m/z | Assignment | Notes |

| 191/193 | [M]⁺ | Molecular ion peak, showing the isotopic pattern of Bromine (⁷⁹Br/⁸¹Br). |

| 112 | [M - Br]⁺ | Loss of a bromine radical. |

| 84 | [C₄H₆NO]⁺ | Fragmentation of the ethyl side chain. |

| 56 | [C₃H₆N]⁺ | Further fragmentation of the pyrrolidinone ring. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1][2] Ensure the sample is fully dissolved; if not, filter the solution into the NMR tube.[1]

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument is then tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C). The magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to achieve a homogeneous magnetic field.[3]

-

Data Acquisition : Acquire the spectrum using standard pulse sequences. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and often proton decoupling are required.[2]

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., Tetramethylsilane - TMS at 0 ppm).[4]

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) : Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[5]

-

Film Casting : Apply a drop of the solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[5][6]

-

Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[5] A background spectrum of the clean salt plate should be taken first and subtracted from the sample spectrum.

-

Data Analysis : The resulting spectrum shows the percentage of light transmitted versus the wavenumber (cm⁻¹). Absorption bands are then correlated with specific functional groups.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).[7] The sample is then vaporized.

-

Ionization (Electron Ionization - EI) : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[8][9] This causes the molecule to lose an electron, forming a molecular ion (M⁺), which is a radical cation.[8][10]

-

Fragmentation : The high energy of the molecular ion often causes it to fragment into smaller, charged species and neutral radicals.[11]

-

Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow and Data Integration

The combination of these spectroscopic techniques provides a comprehensive characterization of a molecule's structure.

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

References

- 1. How To [chem.rochester.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. books.rsc.org [books.rsc.org]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrolidin-2-one: Safety, Handling, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethyl)pyrrolidin-2-one, also known as N-(2-bromoethyl)-2-pyrrolidone, is a substituted lactam that serves as a potential building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The presence of a reactive bromoethyl group at the nitrogen atom makes this compound a versatile intermediate for introducing the pyrrolidin-2-one moiety into larger molecules through nucleophilic substitution reactions. This guide provides a comprehensive overview of the available safety, handling, and physicochemical data for this compound to ensure its safe and effective use in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various experimental conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀BrNO | [3] |

| Molecular Weight | 192.05 g/mol | [3] |

| CAS Number | 117018-99-2 | [4] |

| Appearance | Solid or liquid | [3] |

| Boiling Point | 91 - 92 °C at 0.8 Torr | [5] |

| InChI Key | BVAQGSLQZNUFHQ-UHFFFAOYSA-N | [3] |

| SMILES String | BrCCN1CCCC1=O | [3] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following tables summarize the GHS hazard classifications, pictograms, signal words, and precautionary statements.

GHS Hazard Classification [3]

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Eye Irritation | 2 |

GHS Label Elements [3]

| Pictogram | Signal Word |

|

| Warning |

Hazard and Precautionary Statements [3][6]

| Code | Statement |

| H302 | Harmful if swallowed. |

| H319 | Causes serious eye irritation. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

Toxicological Data

For context, toxicological data for the related compound N-methyl-2-pyrrolidone (NMP) indicates low acute toxicity, with a reported oral LD50 in rats of 4150 mg/kg bw.[7] However, it is crucial to note that the bromoethyl group in the target compound can significantly alter its toxicological profile, and therefore, analogies should be drawn with extreme caution. All uncharacterized chemicals should be handled as if they are highly toxic.

Handling and Storage

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke when using this product.[6]

-

Wash hands thoroughly after handling.[6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Recommended storage temperature is 2-8°C (refrigerated).

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Experimental Protocols

Representative Synthesis of this compound

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a general method for the N-alkylation of lactams can be adapted. The following is a representative, hypothetical protocol based on the reaction of 2-pyrrolidinone with 1,2-dibromoethane under basic conditions.[8]

Reaction Scheme:

Conclusion

This compound is a valuable research chemical with potential applications in pharmaceutical development. While comprehensive toxicological and biological data are currently lacking, the available information indicates that it should be handled with care, treating it as a harmful and irritant compound. The use of appropriate personal protective equipment and engineering controls is mandatory to ensure laboratory safety. Further research is warranted to fully elucidate its toxicological profile and biological activity. This guide serves as a summary of the current knowledge and a starting point for its safe utilization in a research context.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Hit2Lead | 1-(2-bromoethyl)-2-pyrrolidinone | CAS# 117018-99-2 | MFCD09804536 | BB-4035171 [hit2lead.com]

- 5. 1,2-Dibromoethane | Br(CH2)2Br | CID 7839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of 1-(2-Bromoethyl)pyrrolidin-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Bromoethyl)pyrrolidin-2-one. Due to a lack of publicly available quantitative solubility data, this document focuses on predicted solubility based on physicochemical properties and provides detailed experimental protocols for determining precise solubility values in a laboratory setting.

Introduction to this compound

This compound, also known as N-(2-bromoethyl)-2-pyrrolidone, is a chemical intermediate with potential applications in organic synthesis and pharmaceutical development. Its molecular structure, featuring a polar lactam ring and a bromoethyl group, suggests a nuanced solubility profile across various organic solvents. Understanding its solubility is crucial for reaction chemistry, purification, formulation, and various other research and development applications.

Physicochemical Properties:

Predicted Solubility Profile

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | High polarity and aprotic nature are well-suited to dissolve the polar lactam. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, its high polarity is expected to readily solvate the molecule. | |

| Acetonitrile (ACN) | High | A common polar aprotic solvent in which many organic compounds are soluble. | |

| Acetone | High | A moderately polar solvent capable of dissolving a wide range of organic compounds. | |

| Polar Protic | Methanol | High to Medium | The hydroxyl group can interact with the lactam, but the overall polarity is lower than polar aprotics. |

| Ethanol | High to Medium | Similar to methanol, good solubility is expected. | |

| Isopropanol | Medium | Increased alkyl chain length may slightly reduce solubility compared to methanol and ethanol. | |

| Nonpolar Aprotic | Dichloromethane (DCM) | Medium | The bromoethyl group and the overall organic nature of the molecule should allow for some solubility. |

| Chloroform | Medium | Similar to DCM, expected to be a reasonably good solvent. | |

| Tetrahydrofuran (THF) | High | A versatile solvent with moderate polarity that is often effective for a wide range of compounds. | |

| Toluene | Low to Medium | The nonpolar aromatic nature may limit the dissolution of the polar lactam. | |

| Hexane | Low | As a nonpolar aliphatic solvent, it is unlikely to effectively solvate the polar molecule. |

Disclaimer: The solubility data presented in this table is predictive and based on chemical principles. Experimental verification is highly recommended for any application.

Experimental Protocols for Quantitative Solubility Determination

The following is a standard protocol for determining the solubility of a compound like this compound in an organic solvent.

Objective: To determine the saturation concentration of this compound in a chosen organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The goal is to have undissolved solid or liquid remaining.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solute settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculate the solubility in g/L or other appropriate units.

-

-

Chromatographic Analysis (HPLC/GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC or GC system and plotting the peak area versus concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the chromatograph and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

Diagrams and Workflows

The following diagrams illustrate the logical relationships and workflows described in this guide.

References

"1-(2-Bromoethyl)pyrrolidin-2-one" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)pyrrolidin-2-one, a valuable building block in synthetic and medicinal chemistry. This document details its chemical properties, outlines experimental protocols for its synthesis and application in nucleophilic substitution reactions, and discusses the broader biological significance of the pyrrolidin-2-one scaffold.

Core Compound Data

CAS Number: 117018-99-2

Molecular Formula: C₆H₁₀BrNO

Molecular Weight: 192.05 g/mol

| Property | Value |

| CAS Number | 117018-99-2 |

| Molecular Formula | C₆H₁₀BrNO |

| Molecular Weight | 192.05 g/mol |

| Appearance | Solid |

| Storage Temperature | 2-8°C, under an inert atmosphere |

Introduction

This compound belongs to the class of γ-lactams, a structural motif frequently found in biologically active compounds. The presence of a reactive bromoethyl group attached to the nitrogen atom of the pyrrolidin-2-one ring makes it a versatile electrophile for the introduction of the N-ethylpyrrolidin-2-one moiety into various molecular scaffolds. This guide will explore its synthetic pathway and its utility as an alkylating agent, particularly in the context of drug discovery and development where the pyrrolidin-2-one core is a recognized pharmacophore.[1][2]

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of this compound involves the bromination of its corresponding alcohol precursor, 1-(2-hydroxyethyl)pyrrolidin-2-one. The following is a detailed, hypothetical experimental protocol based on established chemical transformations for converting primary alcohols to alkyl bromides.

Reaction: Conversion of 1-(2-hydroxyethyl)pyrrolidin-2-one to this compound.

Reagents and Materials:

-

1-(2-hydroxyethyl)pyrrolidin-2-one

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(2-hydroxyethyl)pyrrolidin-2-one (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) (0.33 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0°C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Alkylation of a Primary Amine with this compound

The bromoethyl group of the title compound is susceptible to nucleophilic attack, making it an effective alkylating agent for primary and secondary amines. This reaction is a valuable method for synthesizing N-substituted pyrrolidin-2-one derivatives. Below is a detailed experimental protocol for the alkylation of a generic primary amine.

Reaction: N-alkylation of a primary amine.

Reagents and Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add the primary amine (1 equivalent), potassium carbonate (2-3 equivalents), and the solvent (acetonitrile or DMF).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add this compound (1-1.2 equivalents) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to an appropriate temperature (e.g., 80°C for acetonitrile) and stir for 12-48 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Visualized Workflows and Mechanisms

To further elucidate the experimental processes and underlying chemical transformations, the following diagrams are provided.

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for the alkylation of a primary amine.

Caption: Simplified SN2 mechanism for amine alkylation.

Biological and Medicinal Chemistry Context

The pyrrolidin-2-one ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[3] Derivatives of this core structure have demonstrated diverse pharmacological activities, including anti-cancer, anti-bacterial, anti-viral, and anti-inflammatory properties.[2] The incorporation of the 1-(2-ethyl)pyrrolidin-2-one moiety can influence a molecule's physicochemical properties, such as solubility and membrane permeability, which are critical for drug development. While specific signaling pathways for this compound are not defined, its utility lies in the synthesis of novel compounds that can be screened for activity against various biological targets. The development of new synthetic routes to functionalized pyrrolidin-2-ones is an active area of research aimed at expanding the chemical space for drug discovery.[4][5]

Conclusion

This compound is a key synthetic intermediate for the introduction of the N-ethylpyrrolidin-2-one group. The experimental protocols provided in this guide, based on established chemical principles, offer a framework for its synthesis and subsequent use in alkylation reactions. The versatility of this reagent, coupled with the biological importance of the pyrrolidin-2-one scaffold, underscores its potential in the development of new therapeutic agents. Researchers and drug development professionals can utilize this compound to generate libraries of novel molecules for biological screening and lead optimization.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microfluidic synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters and primary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

Stability and Storage of 1-(2-Bromoethyl)pyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 1-(2-Bromoethyl)pyrrolidin-2-one. This compound, featuring a reactive bromoethyl group and a lactam ring, requires careful handling and storage to ensure its integrity for research and development applications. This document outlines potential degradation pathways, provides detailed experimental protocols for stability assessment, and offers guidance on optimal storage practices.

Core Stability Profile

This compound is a moderately stable compound under ambient conditions. However, its stability is significantly influenced by temperature, moisture, pH, and light exposure. The primary sites of potential degradation are the electrophilic carbon of the bromoethyl group and the amide bond within the pyrrolidinone ring.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₀BrNO | Supplier Data |

| Molecular Weight | 192.05 g/mol | Supplier Data |

| Physical Form | Solid or Liquid | Supplier Data |

| Melting Point | Not consistently reported | Supplier Data |

| Boiling Point | Not consistently reported | Supplier Data |

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended:

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C | Minimizes thermal degradation and potential side reactions. |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Prevents oxidative degradation and reaction with atmospheric moisture. |

| Light | Protect from light (amber vial) | Minimizes potential photolytic degradation. |

| Moisture | Store in a dry environment | The compound is moisture-sensitive; hydrolysis of the bromo group and lactam ring can occur. |

| Container | Tightly sealed container | Prevents exposure to air and moisture. |

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways are proposed: hydrolysis and nucleophilic substitution/elimination.

Hydrolytic Degradation

Hydrolysis can occur at both the bromoethyl group and the lactam ring, particularly under non-neutral pH conditions and elevated temperatures.

-

Hydrolysis of the Bromoethyl Group: In the presence of water, the bromo group can be substituted by a hydroxyl group to form 1-(2-hydroxyethyl)pyrrolidin-2-one. This reaction is a form of solvolysis and can be accelerated by polar protic solvents.

-

Hydrolysis of the Lactam Ring: The five-membered γ-lactam ring of the pyrrolidinone is relatively stable compared to β-lactams. However, under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield 4-(2-bromoethylamino)butanoic acid.[1]

Nucleophilic Substitution and Elimination

The bromoethyl group is susceptible to attack by various nucleophiles, leading to substitution products. In the presence of a strong, non-nucleophilic base, elimination can occur.

-

Nucleophilic Substitution: A wide range of nucleophiles (e.g., amines, thiols, alcohols) can displace the bromide ion.

-

Elimination: A strong base can abstract a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of 1-vinylpyrrolidin-2-one via an E2 elimination mechanism.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), should be developed and validated.

Forced Degradation Studies Workflow

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.

Protocol 1: Stability-Indicating HPLC Method Development

Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.

Instrumentation:

-

HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

-

A gradient elution is recommended to resolve both polar and non-polar compounds.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Gradient Program (Illustrative):

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 20.0 | 90 |

| 25.0 | 90 |

| 25.1 | 10 |

| 30.0 | 10 |

Detection: UV at 210 nm.

Analysis: Stressed samples are diluted with the mobile phase and injected into the HPLC system. Peak purity of the parent compound should be assessed using a DAD.

Protocol 2: Hydrolytic Degradation Study

Objective: To assess the stability of the compound in acidic, basic, and neutral aqueous solutions.

Procedure:

-

Prepare solutions of this compound (approx. 1 mg/mL) in:

-

0.1 M Hydrochloric Acid (Acidic)

-

0.1 M Sodium Hydroxide (Basic)

-

Purified Water (Neutral)

-

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before dilution with the mobile phase.

-

Analyze the samples using the developed stability-indicating HPLC method.

Protocol 3: Oxidative Degradation Study

Objective: To evaluate the susceptibility of the compound to oxidation.

Procedure:

-

Prepare a solution of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol).

-

Add a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points and analyze by HPLC.

Summary of Quantitative Stability Data (Hypothetical)

The following table presents hypothetical data from forced degradation studies to illustrate the expected stability profile.

Table 3: Hypothetical Forced Degradation Results

| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Product(s) |

| 0.1 M HCl | 24 hours | 60°C | ~15% | 4-(2-Bromoethylamino)butanoic acid |

| 0.1 M NaOH | 8 hours | 60°C | >50% | 1-Vinylpyrrolidin-2-one, 4-(2-Bromoethylamino)butanoic acid |

| Water | 24 hours | 60°C | <5% | 1-(2-Hydroxyethyl)pyrrolidin-2-one |

| 3% H₂O₂ | 24 hours | Room Temp | <10% | Oxidized impurities (structure to be determined) |

| Thermal (solid) | 48 hours | 80°C | <2% | Minor unspecified degradants |

| Photolytic | ICH Q1B | Ambient | ~5% | Photodegradation products (structure to be determined) |

Conclusion

This compound is a valuable reagent that requires careful storage and handling to maintain its chemical integrity. The primary degradation pathways involve the bromoethyl moiety through hydrolysis and nucleophilic attack, and to a lesser extent, hydrolysis of the lactam ring under harsh conditions. For optimal stability, the compound should be stored at 2-8°C under an inert atmosphere, protected from light and moisture. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments and ensure the quality of their starting materials for reliable and reproducible scientific outcomes.

References

The Biological Versatility of Pyrrolidin-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidin-2-one scaffold, a five-membered lactam, is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its unique stereochemical and physicochemical properties make it a versatile building block for the design of novel therapeutics. This technical guide provides an in-depth overview of the diverse biological activities of pyrrolidin-2-one derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental methodologies for key assays are provided, along with a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized to enhance understanding of the mechanisms of action and evaluation processes.

Anticancer Activity

Pyrrolidin-2-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The anticancer efficacy of various pyrrolidin-2-one derivatives has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. A selection of these findings is presented in Table 1.

| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 13 | IGR39 (Melanoma) | 2.50 ± 0.46 | [1] |

| PPC-1 (Prostate) | 3.63 ± 0.45 | [1] | |

| MDA-MB-231 (Breast) | 5.10 ± 0.80 | [1] | |

| Panc-1 (Pancreatic) | 5.77 ± 0.80 | [1] | |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 14 | IGR39 (Melanoma) | 10.40 ± 1.35 | [1] |

| PPC-1 (Prostate) | 19.77 ± 1.86 | [1] | |

| Tetrazolopyrrolidine-1,2,3-triazole analogue 7a | HeLa (Cervical) | 0.32 ± 1.00 | [2] |

| Tetrazolopyrrolidine-1,2,3-triazole analogue 7i | HeLa (Cervical) | 1.80 ± 0.22 | [2] |

| Spiropyrrolidine analog 46a (4-Br substitution) | A549 (Lung), Jurkat (T-cell leukemia) | Not specified, but most active | [3] |

| Spiropyrrolidine-thiazolo-oxindole 43a (2,4-dichlorophenyl) | HepG2 (Liver) | 0.85 ± 0.20 | [3] |

| Spiropyrrolidine-thiazolo-oxindole 43b (4-bromophenyl) | HepG2 (Liver) | 0.80 ± 0.10 | [3] |

| Spiropyrrolidine-thiazolo-oxindole 43c (3-NO2) | HCT-116 (Colon) | 2.80 ± 0.20 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding:

-

Culture cancer cells in a suitable medium to ~80% confluency.

-

Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the pyrrolidin-2-one derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.

-

Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from the wells.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve.

-

Visualization of Experimental Workflow

Caption: Workflow for assessing the cytotoxicity of pyrrolidin-2-one derivatives using the MTT assay.

Antimicrobial Activity

Pyrrolidin-2-one derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a variety of bacterial and fungal strains. Their structural diversity allows for the fine-tuning of their antimicrobial spectrum and potency.

Quantitative Antimicrobial Activity Data

The antimicrobial activity of pyrrolidin-2-one derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |

| Pyrrolidine-2,5-dione derivative 5 | Staphylococcus aureus | 32-128 | [4][5] |

| Vibrio cholerae | 32-128 | [4][5] | |

| Pyrrolidine-2,5-dione derivative 8 | Staphylococcus aureus | 16-64 | [4][5] |

| Vibrio cholerae | 16-64 | [4][5] | |

| Pyrrolidine-2,5-dione derivative 3 | Staphylococcus aureus | 64-128 | [4][5] |

| Vibrio cholerae | 64-128 | [4][5] | |

| Amino phenyl pyrrolidin-2-one | Vancomycin-resistant Enterococcus faecalis (VRE) | 5.97 µM | [6] |

| 2,5-Pyrrolidinedione derivative 5a | Enterococcus faecalis | 0.25 µM | [7] |

| 2,5-Pyrrolidinedione derivative 5g | Enterococcus faecalis | 0.25 µM | [7] |

| 2,5-Pyrrolidinedione derivative 5a | Candida albicans | 0.125 µM | [7] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Procedure:

-

Preparation of Inoculum:

-

From a pure, 18-24 hour culture of the test microorganism on a suitable agar plate, select 3-5 isolated colonies.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of the pyrrolidin-2-one derivative in a suitable solvent.

-

Perform serial twofold dilutions of the compound in the appropriate broth in the wells of a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well containing the antimicrobial dilution with the standardized microorganism suspension.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Visualization of Experimental Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrrolidin-2-one derivatives.

Enzyme Inhibition

The biological activity of many pyrrolidin-2-one derivatives is attributed to their ability to inhibit specific enzymes. This targeted inhibition can disrupt disease-related pathways, making these compounds attractive candidates for drug development.

Quantitative Enzyme Inhibition Data

The inhibitory potency of pyrrolidin-2-one derivatives against various enzymes is typically expressed as the half-maximal inhibitory concentration (IC50).

| Derivative/Compound | Target Enzyme | IC50 | Reference |

| Benzoxazole clubbed 2-pyrrolidinone 19 (4-NO2) | Monoacylglycerol lipase (MAGL) | 8.4 nM | [8] |

| Benzoxazole clubbed 2-pyrrolidinone 20 (4-SO2NH2) | Monoacylglycerol lipase (MAGL) | 7.6 nM | [8] |

| Pyrrolidine derivative with 4-methoxy analogue 3g | α-Amylase | 26.24 µg/mL | [9] |

| α-Glucosidase | 18.04 µg/mL | [9] | |

| Pyrrolidine derivative with 4-methoxy analogue 3a | α-Amylase | 36.32 µg/mL | [9] |

| Pyrrolidine derivative with 4-methoxy analogue 3f | α-Glucosidase | 27.51 µg/mL | [9] |

| Spiropyrrolidine-thiazolo-oxindole 45a | Acetylcholinesterase (AChE) | 69.07 ± 10.99 µM | [3] |

| Spiropyrrolidine-thiazolo-oxindole 45d | Acetylcholinesterase (AChE) | 111.38 ± 10.11 µM | [3] |

| N-substituted-(p-tolyl)pyridazin-3(2H)-one derivative 5 | Acetylcholinesterase (AChE) | 20.58 ± 0.35 nM (Ki) | [10] |

| Butyrylcholinesterase (BChE) | 21.84 ± 0.40 nM (Ki) | [10] | |

| Carbonic Anhydrase I (hCA I) | 27.45 ± 0.41 nM (Ki) | [10] | |

| Carbonic Anhydrase II (hCA II) | 6.02 ± 0.11 nM (Ki) | [10] |

Experimental Protocol: PI3K Enzyme Inhibition Assay (Example)

This protocol describes a general method for assessing the inhibition of Phosphoinositide 3-kinase (PI3K), a key enzyme in cancer signaling.

Principle: The assay measures the kinase activity of PI3K by quantifying the production of its product, PIP3, from the substrate PIP2. The inhibition of this reaction by a test compound is determined.

Procedure:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

-

Prepare solutions of the PI3K enzyme, the substrate PIP2, and ATP at the desired concentrations in the kinase buffer.

-

Prepare serial dilutions of the pyrrolidin-2-one derivative in the kinase buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the PI3K enzyme and the test compound at various concentrations.

-

Initiate the reaction by adding the substrate PIP2 and ATP mixture.

-

Include a no-enzyme control and a vehicle control (enzyme with solvent).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection of PIP3:

-

The amount of PIP3 produced can be quantified using various methods, such as:

-

ELISA-based assays: Using a PIP3-binding protein and a labeled secondary antibody.

-

Fluorescence-based assays: Using a fluorescently labeled PIP3 probe.

-

Luminescence-based assays: Using a system that converts the remaining ATP to a luminescent signal (e.g., Kinase-Glo®).

-

-

-

Data Analysis:

-

Calculate the percentage of PI3K activity for each concentration of the inhibitor compared to the vehicle control.

-

Plot the percentage of activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the dose-response curve.

-

Signaling Pathways Modulated by Pyrrolidin-2-one Derivatives

The therapeutic effects of pyrrolidin-2-one derivatives are often a result of their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for rational drug design.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a key target for anticancer therapies. Certain pyrrolidin-2-one derivatives have been shown to inhibit PI3K, thereby downregulating this pro-survival pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway by certain pyrrolidin-2-one derivatives.

Autotaxin-LPA Signaling Pathway

Autotaxin (ATX) is an enzyme that produces lysophosphatidic acid (LPA), a signaling lipid involved in various physiological and pathological processes, including cancer progression and inflammation. The ATX-LPA signaling axis is a validated therapeutic target, and some pyrrolidin-2-one derivatives have been developed as potent ATX inhibitors.

Caption: Inhibition of the Autotaxin-LPA signaling axis by specific pyrrolidin-2-one derivatives.

Conclusion

The pyrrolidin-2-one scaffold continues to be a rich source of novel bioactive molecules with diverse therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development. The visualization of key signaling pathways and experimental workflows provides a clear framework for understanding the mechanisms of action and for designing future studies. Further exploration of the structure-activity relationships of pyrrolidin-2-one derivatives holds significant promise for the development of new and effective treatments for a wide range of diseases.

References

- 1. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pyrrolidinone Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold, a five-membered nitrogen-containing lactam, has emerged as a privileged structure in medicinal chemistry. Its unique conformational flexibility, stereochemical potential, and ability to engage in various non-covalent interactions have established it as a versatile building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of the pyrrolidinone scaffold in drug discovery, detailing its diverse biological activities, the signaling pathways it modulates, and the experimental protocols utilized for its synthesis and evaluation.

Diverse Biological Activities of Pyrrolidinone Derivatives

The inherent structural features of the pyrrolidinone ring have been exploited to develop compounds with a remarkable breadth of pharmacological activities, spanning from anticancer and antimicrobial to neuroprotective and antiviral applications.

Anticancer Activity

Pyrrolidinone derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer. Their mechanisms of action often involve the inhibition of critical enzymes and pathways that drive tumor growth and survival. For instance, certain derivatives act as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), enzymes implicated in epigenetic regulation and cell cycle progression.

Table 1: Anticancer Activity of Selected Pyrrolidinone Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Spiro[pyrrolidine-3,3′-oxindoles] | Breast Cancer | IC50 | Not Specified | [1] |

| Diphenylamine-pyrrolidin-2-one-hydrazones | Melanoma (IGR39) | EC50 | 2.5 µM | [2] |

| Diphenylamine-pyrrolidin-2-one-hydrazones | Prostate Cancer (PPC-1) | EC50 | 3.63 µM | [2] |

| Tetrazolopyrrolidine-1,2,3-triazole analogues | Cervical Cancer (HeLa) | IC50 | 0.32 µM | [3] |

| Spiropyrrolidine-thiazolo-oxindoles | Liver Cancer (HepG2) | IC50 | 0.85 µg/mL | [4] |

| Spiropyrrolidine-thiazolo-oxindoles | Breast Cancer (MCF-7) | IC50 | 4.00 µg/mL | [4] |

| Spiropyrrolidine-thiazolo-oxindoles | Colon Cancer (HCT-116) | IC50 | 2.80 µg/mL | [4] |

Antibacterial and Antifungal Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrrolidinone-based compounds have shown promise in this area, with some natural products and their synthetic analogues targeting essential bacterial processes like fatty acid biosynthesis.[5]

Table 2: Antimicrobial Activity of Selected Pyrrolidinone Derivatives

| Compound Class | Microorganism | Activity Metric | Value (µM) | Reference |

| 2,5-Pyrrolidinedione derivative 5a | Enterococcus faecalis | MIC | 0.25 | [6] |

| 2,5-Pyrrolidinedione derivative 5g | Enterococcus faecalis | MIC | 0.25 | [6] |

| 2,5-Pyrrolidinedione derivative 5a | Candida albicans | MIC | 0.125 | [6] |

| Pyrrolidine-2,3-dione dimer 30 | Staphylococcus aureus (MSSA) | MIC | 8-16 µg/mL | [7] |

| Pyrrolidine-2,3-dione dimer 30 | Staphylococcus aureus (MRSA) | MIC | 8-16 µg/mL | [7] |

| Pyrrolidine-2,3-dione dimer 30 | S. aureus Biofilm | MBEC | 16 µg/mL | [7] |

Antiviral Activity

The pyrrolidinone scaffold has been successfully incorporated into potent antiviral drugs. A notable example is its use as a glutamine mimetic in inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication.[8]

Table 3: Antiviral Activity of a Pyrrolidinone-Containing Compound

| Compound | Virus | Activity Metric | Value (µM) | Reference |

| Ensitrelvir | SARS-CoV-2 | EC50 | 0.37 | [9] |

Neuroprotective and Nootropic Effects

The parent compound, piracetam, and its analogues are well-known for their nootropic effects, enhancing learning and memory.[10] Other derivatives have been investigated for their neuroprotective properties in conditions like ischemic stroke by acting as sodium channel blockers.[11]

Signaling Pathways Modulated by Pyrrolidinone Derivatives

The diverse biological effects of pyrrolidinone-containing compounds stem from their ability to interact with and modulate key signaling pathways involved in disease pathogenesis.

HDAC2 Signaling Pathway in Cancer

Histone deacetylase 2 (HDAC2) is a key epigenetic regulator that removes acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[12][13] Pyrrolidinone-based inhibitors can block the active site of HDAC2, preventing the deacetylation of histones and reactivating the expression of silenced tumor suppressor genes, thereby inhibiting cancer cell growth.

HDAC2 Signaling Pathway and its Inhibition.

PHB2-Mediated Mitophagy Pathway

Prohibitin 2 (PHB2) is a mitochondrial inner membrane protein that acts as a receptor for mitophagy, the selective degradation of damaged mitochondria.[1][14] The PHB2-PARL-PGAM5-PINK1 axis is a recently identified pathway where PHB2 plays a crucial role in stabilizing PINK1, a key initiator of mitophagy. Dysregulation of this pathway is implicated in cancer.

PHB2-Mediated Mitophagy Pathway.

SARS-CoV-2 Main Protease (Mpro) Inhibition

The SARS-CoV-2 main protease (Mpro) is a cysteine protease that cleaves viral polyproteins into functional proteins essential for viral replication.[5][9] Pyrrolidinone-containing inhibitors can act as substrate analogues, binding to the active site of Mpro and preventing the processing of viral polyproteins, thereby halting the viral life cycle.

Inhibition of SARS-CoV-2 Mpro by a Pyrrolidinone Inhibitor.

Experimental Protocols

The synthesis and biological evaluation of pyrrolidinone derivatives involve a range of chemical and biological techniques. Below are detailed methodologies for key experiments.

Synthesis of Pyrrolidine Derivatives via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of azomethine ylides is a powerful and versatile method for the stereocontrolled synthesis of highly substituted pyrrolidines.[15][16]

Protocol:

-

Generation of Azomethine Ylide:

-

To a solution of an α-amino acid (e.g., sarcosine, 1.2 equivalents) and an aldehyde or ketone (e.g., isatin, 1.0 equivalent) in a suitable solvent (e.g., absolute ethanol), heat the mixture to reflux.

-

The azomethine ylide is generated in situ through decarboxylative condensation.

-

-

Cycloaddition Reaction:

-

To the reaction mixture containing the in situ generated azomethine ylide, add the dipolarophile (e.g., an activated alkene, 1.0 equivalent).

-

Continue refluxing the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrrolidine derivative.

-

General Workflow for Pyrrolidine Synthesis.

Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[17][18]

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the pyrrolidinone derivatives and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or EC50 value.

-

Antibacterial Susceptibility Testing using the Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[19][20][21]

Protocol:

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

-

Plate Inoculation:

-

Evenly spread the bacterial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

-

Well Creation:

-

Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

-

Compound Application:

-

Add a defined volume (e.g., 100 µL) of the pyrrolidinone derivative solution at different concentrations into the wells. Include a negative control (solvent) and a positive control (standard antibiotic).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Zone of Inhibition Measurement:

-

Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

-

-

MIC Determination:

-

The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Conclusion

The pyrrolidinone scaffold continues to be a highly valuable and versatile core in drug discovery. Its presence in a wide array of biologically active molecules, including approved drugs, underscores its significance. The ability to readily synthesize diverse libraries of pyrrolidinone derivatives, coupled with their capacity to interact with a multitude of biological targets, ensures that this scaffold will remain a focal point for medicinal chemists in the pursuit of novel and effective therapies for a wide range of diseases. Further exploration of its structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]

- 14. PHB2 (prohibitin 2) promotes PINK1-PRKN/Parkin-dependent mitophagy by the PARL-PGAM5-PINK1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. botanyjournals.com [botanyjournals.com]

- 20. hereditybio.in [hereditybio.in]

- 21. chemistnotes.com [chemistnotes.com]

Methodological & Application

Application Notes and Protocols: 1-(2-Bromoethyl)pyrrolidin-2-one as an Alkylating Agent for Amines and Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction